N-Carbethoxy-DL-methionine
Description
N-Carbethoxy-DL-methionine (hypothetical structure: DL-methionine with an ethoxycarbonyl group attached to the amino nitrogen) is a synthetic derivative of the amino acid methionine. Its synthesis would likely involve reacting DL-methionine with ethyl chloroformate under controlled conditions, analogous to methods for N-acetylation .
Properties
CAS No. |
54746-49-5 |
|---|---|
Molecular Formula |
C8H15NO4S |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
2-(ethoxycarbonylamino)-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C8H15NO4S/c1-3-13-8(12)9-6(7(10)11)4-5-14-2/h6H,3-5H2,1-2H3,(H,9,12)(H,10,11) |
InChI Key |
NHTCAJWKRVYNBE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(CCSC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Carbethoxy-DL-methionine typically involves the esterification of DL-methionine with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Carbethoxy-DL-methionine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methionine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The carbethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: N-Carbethoxy-DL-methioninol.
Substitution: Various substituted methionine derivatives depending on the nucleophile used.
Scientific Research Applications
N-Carbethoxy-DL-methionine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role in protein synthesis and methylation processes.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the production of pharmaceuticals and as a feed additive in animal nutrition.
Mechanism of Action
The mechanism of action of N-Carbethoxy-DL-methionine involves its incorporation into metabolic pathways where it can act as a methyl donor or participate in protein synthesis. The carbethoxy group may influence its interaction with enzymes and other biomolecules, potentially altering its biological activity. The molecular targets include enzymes involved in methylation and protein synthesis pathways.
Comparison with Similar Compounds
DL-Methionine
- Structure: (2RS)-2-amino-4-(methylsulfanyl)butanoic acid.
- CAS : 59-51-8; Molecular Weight : 149.21 g/mol .
- Applications : Widely used in animal feed (e.g., poultry and swine) to address methionine deficiency, with proven efficacy in improving weight gain and feed conversion ratios .
- Safety: Classified as non-hazardous under CLP regulations. No significant acute toxicity reported .
- Bioefficiency : Serves as the benchmark (100%) for methionine sources. Methionine hydroxy analogs (e.g., MHA-FA) exhibit 60–80% relative efficacy on an equimolar basis .
N-Acetyl-DL-Methionine
- Structure: Acetylated amino group; CAS 1115-47-5; Molecular Weight: 191.23 g/mol .
- Applications : Used as a pharmaceutical intermediate and biochemical reagent. Its acetyl group enhances stability and solubility, making it suitable for drug formulations .
- Synthesis : Produced via acetylation of DL-methionine. Purification often involves ion-exchange chromatography .
Methionine Hydroxy Analog-Free Acid (MHA-FA)
- Structure: 2-Hydroxy-4-(methylthio)butanoic acid.
- Applications : Liquid feed additive for poultry and swine. Requires higher molar doses than DL-methionine due to lower bioefficacy (60–73% on a weight basis) .
- Efficiency : Meta-analyses indicate 67–81% efficacy for weight gain and feed conversion compared to DL-methionine .
N-Carbamoyl-DL-Methionine
- Structure: Carbamoyl group attached to the amino nitrogen; CAS 30411-84-8; Molecular Weight: 191.23 g/mol .
- Applications: Limited data, but carbamoyl derivatives are explored in prodrug formulations or enzyme studies.
Hypothetical Profile of N-Carbethoxy-DL-Methionine
Structural and Functional Insights
- Molecular Formula: Likely C₈H₁₅NO₄S (DL-methionine + ethoxycarbonyl group).
- Key Features: The carbethoxy group may act as a protective moiety, enhancing stability during synthetic processes (e.g., peptide synthesis). Potential use in controlled-release formulations, where enzymatic cleavage releases free methionine.
Data Tables
Table 1: Structural and Functional Comparison
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